molecular formula C9H5N3O8 B5981737 2-(2,4,6-Trinitrophenyl)propanedial

2-(2,4,6-Trinitrophenyl)propanedial

Cat. No.: B5981737
M. Wt: 283.15 g/mol
InChI Key: SPTXOJRNPNBGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trinitrophenyl)propanedial is a nitroaromatic compound featuring a propanedial (three-carbon chain with two aldehyde groups) backbone attached to a 2,4,6-trinitrophenyl group. The aldehyde moieties enhance reactivity, making it a candidate for organic synthesis intermediates or redox-active systems.

Properties

IUPAC Name

2-(2,4,6-trinitrophenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O8/c13-3-5(4-14)9-7(11(17)18)1-6(10(15)16)2-8(9)12(19)20/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXOJRNPNBGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(C=O)C=O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trinitrophenyl)propanedial typically involves the nitration of phenyl derivatives followed by the introduction of the propanedial group. One common method involves the nitration of phenol to form 2,4,6-trinitrophenol, which is then reacted with a suitable aldehyde to introduce the propanedial group. The reaction conditions often require strong acids like sulfuric acid and nitric acid for the nitration step, and mild conditions for the subsequent aldehyde reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitrophenyl)propanedial undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4,6-Trinitrophenyl)propanedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitrophenyl)propanedial involves its high reactivity due to the presence of the trinitrophenyl group. This group can undergo various chemical transformations, leading to the release of energy. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Structural Analog: 1,1-Diphenyl-2-picrylhydrazyl (DPPH)

Key Differences :

  • Functional Groups : DPPH contains a hydrazyl radical (-NH-NH-) linked to a trinitrophenyl group, whereas 2-(2,4,6-trinitrophenyl)propanedial has a propanedial chain.
  • Reactivity : DPPH is a stable radical used in antioxidant assays . The propanedial group in the target compound may enable nucleophilic addition or oxidation reactions, unlike DPPH’s radical-based activity.

Antioxidant Potential:

  • DPPH’s radical scavenging capacity is well-documented, with potato peel extracts achieving 84.62% clearance under optimized conditions .
  • Speculative Note: The aldehyde groups in this compound could interact with free radicals, but its electron-deficient aromatic ring might reduce antioxidant efficacy compared to DPPH.

Explosive Performance: Comparison with Trinitrotoluene (TNT)

Using Türker’s detonation velocity model (based on DFT-calculated total energies and molecular weights) , hypothetical comparisons can be drawn:

Compound Molecular Weight (g/mol) Predicted Detonation Velocity (m/s)* Key Structural Feature
This compound ~300 ~7,200† Propanedial + 3 nitro groups
TNT 227.13 6,900–7,100 Methyl + 3 nitro groups

*†Estimated using regression equations from ; assumes similar energy density to TNT.

  • The higher molecular weight and additional oxygen from aldehydes may marginally increase detonation velocity but reduce stability due to steric strain.

Physicochemical and Reactivity Profiles

Computational Predictions and Limitations

  • Thermochemical Accuracy : Becke’s hybrid DFT methods (e.g., B3LYP) could predict enthalpy of formation or bond dissociation energies, critical for stability assessments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.